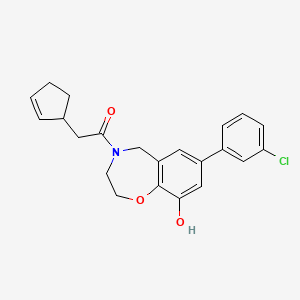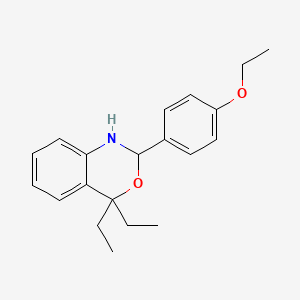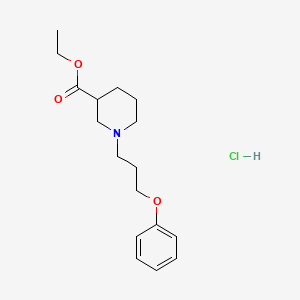![molecular formula C16H23NO2 B5490172 {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPM is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the observed effects of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol on drug-seeking behavior.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to increase dopamine levels in the brain, which can have a variety of effects on behavior and physiology. In animal models, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to reduce drug-seeking behavior and increase locomotor activity. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of the dopamine transporter in various physiological and behavioral processes. However, one limitation of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is its potential for off-target effects, as it has been shown to bind to other proteins in addition to the dopamine transporter.
Direcciones Futuras
There are several future directions for research on {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. One area of interest is the role of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential therapeutic applications of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol and its potential off-target effects.
Métodos De Síntesis
The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol involves the reaction of piperidine with 2-methoxyphenylacetaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl alcohol to yield {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been studied for its potential applications in neuroscience research. Specifically, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in regulating dopamine levels in the brain. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been studied for its potential applications in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-10-3-2-7-14(16)8-6-12-17-11-5-4-9-15(17)13-18/h2-3,6-8,10,15,18H,4-5,9,11-13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNKKDAYSEBFQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-azepanol](/img/structure/B5490091.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5490101.png)
![2-methyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B5490102.png)

![8-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5490106.png)
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)



![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)

![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![3-(acetylamino)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5490173.png)